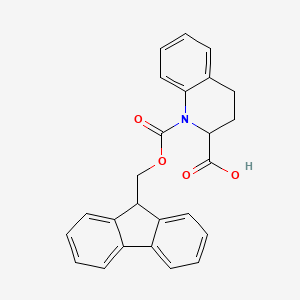

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Description

The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (hereafter referred to by its full systematic name) is a chiral, Fmoc (9H-fluoren-9-ylmethoxy carbonyl)-protected tetrahydroquinoline derivative. Its molecular formula is C25H21NO4, with a molecular weight of 399.4 g/mol . The Fmoc group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and ease of removal under mild acidic conditions. The tetrahydroquinoline core consists of a partially hydrogenated quinoline ring, which enhances conformational rigidity compared to fully aromatic quinoline derivatives. This structural feature may influence its applications in medicinal chemistry, particularly in the design of peptidomimetics or as a building block for solid-phase synthesis .

The carboxylic acid group at position 2 of the tetrahydroquinoline ring enhances its utility in coupling reactions, enabling the construction of complex molecular architectures.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)23-14-13-16-7-1-6-12-22(16)26(23)25(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSWAYPAMPDVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS No. 1246645-21-5) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H22N2O4

- Molecular Weight : 438.47 g/mol

- CAS Number : 1246645-21-5

Biological Activity Overview

The biological activity of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been investigated in various studies. Key activities include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, such as dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine biosynthesis and is a target for immunosuppressive therapies.

The mechanisms underlying the biological activities of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid are still being elucidated. Key proposed mechanisms include:

- Interaction with Cellular Targets : Binding to specific receptors or enzymes that mediate cellular responses.

- Modulation of Signaling Pathways : Altering pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits DHODH |

Case Studies

Several case studies have highlighted the efficacy of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid:

-

Study on Antimicrobial Activity :

- A study conducted by Umesha et al. (2009) demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy.

-

Cytotoxicity Assessment :

- Research published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated IC50 values in the micromolar range for several tested lines.

-

Enzyme Inhibition Studies :

- A comprehensive study on DHODH inhibition revealed that the compound showed a higher potency compared to established inhibitors like brequinar and teriflunomide, suggesting its potential as a lead compound for further drug development.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of these compounds, making them promising candidates for further development in cancer therapeutics. Studies have shown that modifications in the tetrahydroquinoline structure can lead to increased activity against specific cancer cell lines, suggesting a pathway for designing targeted therapies.

1.2 Neuroprotective Effects

Tetrahydroquinolines are also being explored for their neuroprotective effects. Compounds similar to Fmoc-Tetrahydroquinoline have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

2.1 Building Blocks for Peptide Synthesis

Fmoc-Tetrahydroquinoline serves as a valuable building block in peptide synthesis. The Fmoc group allows for easy introduction and removal during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences. This characteristic is crucial for developing peptide-based drugs and bioconjugates.

2.2 Synthesis of Functionalized Heterocycles

The compound can be utilized as a precursor for synthesizing various functionalized heterocycles. Its reactivity enables chemists to create diverse chemical entities that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that Fmoc-Tetrahydroquinoline derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. |

| Study 2 | Neuroprotection | Found that compounds based on tetrahydroquinoline provided protection against glutamate-induced toxicity in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases. |

| Study 3 | Peptide Synthesis | Utilized Fmoc-Tetrahydroquinoline as a key intermediate in synthesizing cyclic peptides with enhanced biological activity compared to linear counterparts. |

Comparison with Similar Compounds

Core Structure: Tetrahydroquinoline vs. Tetrahydroisoquinoline

- Tetrahydroquinoline (target compound): The nitrogen atom is positioned at the first carbon of the fused benzene ring, offering distinct electronic and steric properties compared to isoquinoline derivatives. This structure may enhance solubility in polar solvents due to the spatial arrangement of the carboxylic acid group .

- Tetrahydroisoquinoline (e.g., CAS 136030-33-6): The nitrogen atom is at the second carbon, creating a regioisomeric core. This difference can influence binding affinity in biological systems, making tetrahydroisoquinolines prevalent in alkaloid-based drug discovery .

Substituent Position and Functional Groups

- Carboxylic Acid Position: The target compound’s -COOH group at C2 contrasts with C3 (CAS 136030-33-6) or C1 (STA-AA12206) positions in isoquinoline derivatives. This positional variance affects reactivity in amide bond formation and compatibility with specific coupling reagents .

Preparation Methods

Fmoc Protection Strategies for Amine Functionalization

The Fmoc group is critical for temporary amine protection during stepwise synthesis. Source details the use of Fmoc-Aeg-OH (Fmoc-protected aminoethyl glycine) in peptide synthesis, where HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (diisopropylethylamine) facilitate carbodiimide-mediated coupling. For the target compound, analogous conditions are applied:

-

Reaction Setup :

-

Workup :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | >95% |

| Key Reagents | Fmoc-Cl, DIPEA, DMF |

Cyclization and Ring Formation

The tetrahydroquinoline core is synthesized via Bischler-Napieralski cyclization, adapted from methods in . A modified approach involves:

-

Substrate Preparation :

-

Cyclization :

-

Hydrolysis :

| Condition | Optimization Range |

|---|---|

| Temperature | 110–130°C |

| Catalyst | POCl₃, PPA, or TfOH |

| Reaction Time | 2–4 hours |

Solid-Phase Peptide Synthesis (SPPS) Integration

Source outlines SPPS for Fmoc-protected amino acids, applicable to the target compound:

-

Resin Loading :

-

Deprotection :

| SPPS Parameter | Value |

|---|---|

| Coupling Agent | COMU or HATU |

| Microwave Duration | 5 minutes |

| Deprotection Agent | Piperidine/DMF |

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Key characterization data includes:

-

HRMS (ESI) : m/z calculated for C₂₅H₂₁NO₄ [M+H]⁺: 399.4, found: 399.3 .

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H), 3.12–2.98 (m, 2H, CH₂) .

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of solution-phase vs. solid-phase synthesis reveals trade-offs:

| Metric | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Purity | >95% | 85–90% |

| Scalability | Moderate | High |

| Equipment Needs | Standard glassware | Microwave synthesizer |

Solid-phase methods favor scalability but require specialized instrumentation, whereas solution-phase routes offer higher purity at smaller scales .

Q & A

Q. What are the critical steps for synthesizing 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group in tetrahydroquinoline-2-carboxylic acid. Key steps include:

- Coupling Reaction : Use coupling reagents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to activate the carboxylic acid group for Fmoc attachment .

- Deprotection : Piperidine (20–30% in DMF) is commonly used to remove the Fmoc group during subsequent steps, requiring inert conditions to prevent side reactions .

- Purification : Reverse-phase HPLC or column chromatography is recommended to isolate the product, with LC-MS or NMR (¹H/¹³C) for purity validation .

Q. How should researchers characterize the compound post-synthesis?

- Structural Confirmation : Use ¹H/¹³C NMR to verify the Fmoc group (characteristic aromatic peaks at δ 7.3–7.8 ppm) and tetrahydroquinoline backbone .

- Purity Analysis : Employ HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards. Mass spectrometry (ESI-TOF) confirms molecular weight .

- Chiral Integrity : Chiral HPLC or polarimetry ensures no racemization during synthesis, critical for bioactive derivatives .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Avoid contact with strong acids/bases to prevent toxic fumes .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling efficiency during Fmoc protection?

- Reagent Optimization : Increase coupling reagent equivalents (e.g., HATU from 1.2 to 1.5 equiv) or extend reaction time (2–4 hours) .

- Solvent Choice : Ensure anhydrous DMF or dichloromethane to prevent reagent hydrolysis. Pre-activate the carboxylic acid for 10–15 minutes before adding the amine .

- Monitoring : Use TLC (eluent: 5% MeOH in DCM) or in-situ FTIR to track reaction progress.

Q. What strategies minimize racemization during synthesis?

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .

- Mild Deprotection : Limit piperidine exposure to 10–20 minutes during Fmoc removal .

- Chiral Auxiliaries : Incorporate chiral ligands (e.g., Oxyma Pure) to stabilize intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 40°C; DSC/TGA analysis reveals degradation onset at ~120°C .

- Hydrolytic Sensitivity : The Fmoc group hydrolyzes in aqueous acidic/basic conditions. Store in pH-neutral buffers for short-term use .

- Long-Term Storage : Lyophilization in argon-filled vials at -20°C extends stability to >12 months .

Q. How to resolve discrepancies in reported toxicity data for Fmoc derivatives?

- Controlled Testing : Conduct in vitro assays (e.g., MTT for cytotoxicity) using standardized cell lines (e.g., HEK293) .

- Literature Cross-Validation : Compare results with structurally similar Fmoc-amino acids, noting that acute oral toxicity (LD₅₀) for analogs ranges >2000 mg/kg (Category 4) .

- Ecotoxicology Gaps : Prioritize OECD 201/202 guidelines for algae/daphnia assays if environmental impact studies are needed .

Q. What analytical methods validate the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

- Resin Loading Test : Measure Fmoc-deprotection kinetics via UV absorbance (λ = 301 nm) after piperidine treatment .

- Cleavage Efficiency : Use MALDI-TOF to confirm release from Wang or Rink resin with TFA cocktails (95% yield threshold) .

- Byproduct Identification : LC-MS/MS detects truncated sequences or oxidation byproducts (e.g., sulfoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.